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Compound of Interest

Compound Name:
3,5-

Bis(pentafluorothio)bromobenzene

CAS No.: 432028-10-9

Cat. No.: B035294

Get Quote

CAS Number: 432028-10-9

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,5-
Bis(pentafluorothio)bromobenzene, a unique halogenated aromatic compound featuring two

pentafluorosulfanyl (SF₅) groups. This document is intended to serve as a valuable resource for

researchers in medicinal chemistry, materials science, and synthetic organic chemistry by

consolidating available data and providing expert insights into its properties, potential

applications, and handling.

Introduction: The Significance of the
Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern

chemistry, often dubbed a "super-trifluoromethyl" group.[1] Its exceptional properties, including

high electronegativity, thermal and chemical stability, and significant lipophilicity, make it a
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valuable functional group for modulating the characteristics of organic molecules.[2][3] In the

context of drug discovery, the SF₅ group can enhance metabolic stability, improve membrane

permeability, and influence the binding affinity of a molecule to its target.[2][3] 3,5-
Bis(pentafluorothio)bromobenzene serves as a key building block for the introduction of a

3,5-disubstituted phenyl ring bearing two of these remarkable SF₅ groups, offering a scaffold

for the synthesis of novel compounds with potentially enhanced biological or material

properties.

Physicochemical Properties
While extensive experimental data for 3,5-Bis(pentafluorothio)bromobenzene is not widely

published, the following table summarizes its known properties based on available data from

chemical suppliers and safety data sheets.

Property Value Source

CAS Number 432028-10-9 [4]

Molecular Formula C₆H₃BrF₁₀S₂ [4]

Molecular Weight 409.11 g/mol [5]

Appearance White crystalline powder [6]

Melting Point 65 - 67 °C [1][5]

Boiling Point No data available [1]

Solubility No data available [1]

Purity
Typically available in 95-98%

purity
[4][5]

Spectroscopic Characterization (Anticipated)
Specific spectroscopic data for 3,5-Bis(pentafluorothio)bromobenzene is not readily

available in the public domain. However, based on the known spectral properties of related

SF₅-aromatic compounds, the following characteristics can be anticipated:
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¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. It should feature

two distinct signals corresponding to the two types of fluorine atoms in the SF₅ group: a

doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ).

The large coupling constant between them (J Fₑ-Fₐ) is a characteristic feature of the SF₅

group.

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two types of protons on the benzene ring.

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons. The carbons

attached to the SF₅ groups and the bromine atom will likely exhibit complex coupling

patterns with fluorine.

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption

bands for the S-F stretching vibrations, typically in the region of 800-950 cm⁻¹. Aromatic C-H

and C-C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum should show the molecular ion peak and

fragmentation patterns characteristic of the loss of fluorine, SFₓ fragments, and bromine.

Synthesis and Reactivity
Synthetic Strategies
While a specific, detailed protocol for the synthesis of 3,5-Bis(pentafluorothio)bromobenzene
is not published, its synthesis would likely involve the introduction of two SF₅ groups onto a

bromobenzene precursor. General methods for the synthesis of aryl-SF₅ compounds typically

involve the oxidative fluorination of diaryl disulfides or aryl thiols. One plausible synthetic route

is visualized below.

Starting Materials Final Product

3,5-Dibromobenzenethiol Bis(3,5-dibromophenyl) disulfideOxidation 3,5-Bis(pentafluorothio)bromobenzene

Oxidative
Fluorination
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Caption: Plausible synthetic pathway for 3,5-Bis(pentafluorothio)bromobenzene.

Predicted Reactivity
The chemical reactivity of 3,5-Bis(pentafluorothio)bromobenzene is dictated by the presence

of the C-Br bond and the two strongly electron-withdrawing SF₅ groups.

The aryl bromide functionality makes this compound an excellent substrate for various

palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon

and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a

palladium catalyst and a base would yield 3,5-bis(pentafluorothio)biphenyl derivatives. This

is a powerful method for creating biaryl structures, which are common motifs in

pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: Coupling with amines, catalyzed by a palladium-phosphine

complex, would provide access to a wide range of 3,5-bis(pentafluorothio)aniline derivatives.

These anilines can serve as valuable intermediates for further functionalization.

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis

would lead to the formation of 3,5-bis(pentafluorothio)phenylacetylenes, which are useful

precursors for more complex molecular architectures.

3,5-Bis(pentafluorothio)bromobenzene

Biaryl Derivatives

Suzuki Coupling
(ArB(OH)₂/Pd)

Aryl Amines

Buchwald-Hartwig
(R₂NH/Pd)

Aryl Alkynes

Sonogashira Coupling
(R-C≡CH/Pd/Cu)

Aryl Ethers/Thioethers

SNAr
(Nu⁻)
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Caption: Key predicted reaction pathways for 3,5-Bis(pentafluorothio)bromobenzene.
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The two potent electron-withdrawing SF₅ groups are expected to activate the aromatic ring

towards nucleophilic aromatic substitution. While the bromine atom is a leaving group,

displacement of a fluorine atom from one of the SF₅ groups is unlikely under typical SₙAr

conditions. However, in appropriately designed systems, the SF₅ groups could facilitate the

displacement of other leaving groups on the ring.

Potential Applications
Given the unique properties of the SF₅ group, 3,5-Bis(pentafluorothio)bromobenzene is a

promising building block for:

Drug Discovery: Incorporation of the 3,5-bis(pentafluorothio)phenyl moiety into drug

candidates could lead to compounds with improved pharmacokinetic profiles, including

enhanced metabolic stability and cell permeability.

Agrochemicals: The high lipophilicity and stability of the SF₅ group are desirable features for

the development of new pesticides and herbicides.

Materials Science: The introduction of two SF₅ groups can significantly alter the electronic

and physical properties of organic materials, making this compound a potential precursor for

novel liquid crystals, polymers, and organic electronic materials.

Safety and Handling
Hazard Statements: According to available Safety Data Sheets, 3,5-
Bis(pentafluorothio)bromobenzene is a flammable solid and is harmful if swallowed, in

contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause

respiratory irritation.[1]

Precautionary Measures:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and

face protection.

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors,

or spray.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Keep away from

heat, sparks, and open flame.

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion
3,5-Bis(pentafluorothio)bromobenzene is a highly functionalized aromatic compound with

significant potential as a building block in various fields of chemistry. The presence of two

pentafluorosulfanyl groups imparts unique electronic and physical properties, making it an

attractive scaffold for the design of novel pharmaceuticals, agrochemicals, and advanced

materials. While detailed experimental data on this specific compound is currently limited, this

guide provides a solid foundation for researchers by summarizing its known properties and

offering insights into its anticipated reactivity and potential applications. As research into SF₅-

containing molecules continues to expand, the importance of versatile building blocks like 3,5-
Bis(pentafluorothio)bromobenzene is expected to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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